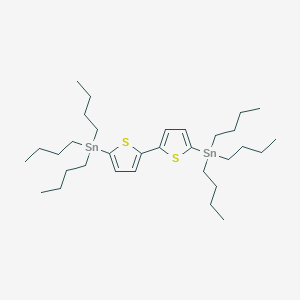

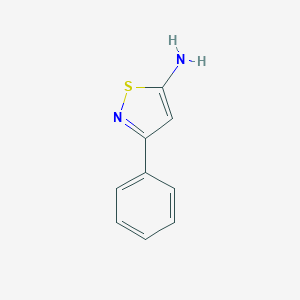

![molecular formula C14H9FO2 B175712 3-氟二苯并[b,e]氧杂菲-11(6H)-酮 CAS No. 114312-48-0](/img/structure/B175712.png)

3-氟二苯并[b,e]氧杂菲-11(6H)-酮

描述

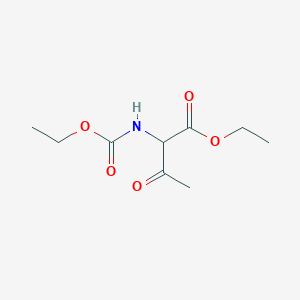

3-Fluorodibenz[b,e]oxepin-11(6H)-one is a complex organic compound. It is related to the dibenzoxepin class of compounds . The molecular formula of this compound is C19H21NO2 .

Molecular Structure Analysis

The molecular structure of 3-Fluorodibenz[b,e]oxepin-11(6H)-one consists of a seven-membered ring with three double bonds . The parent compound exists as an equilibrium mixture with benzene oxide . The equilibrium is affected by the ring substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluorodibenz[b,e]oxepin-11(6H)-one include a molecular weight of 295.375 Da . The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . The predicted LogP value is 2.44 . The compound is expected to have a boiling point of 586.23°C and a melting point of 252.88°C .科学研究应用

化学分析方法

分析化学领域的研究,特别是关于各种化合物的抗氧化活性,强调了理解复杂分子的化学行为和反应性的重要性。分光光度法和电化学方法等技术对于分析抗氧化剂及其能力至关重要,如果“3-氟二苯并[b,e]氧杂菲-11(6H)-酮”的抗氧化特性引起兴趣,这可能与研究该化合物有关 (Munteanu 和 Apetrei,2021 年)。

环境毒理学

对氧杂多环芳烃的研究,其中包括具有与“3-氟二苯并[b,e]氧杂菲-11(6H)-酮”相关的结构的化合物,突出了对多环芳烃的遗传毒性和诱变风险的担忧。该研究领域对于评估此类化学物质的环境和健康影响至关重要,为“3-氟二苯并[b,e]氧杂菲-11(6H)-酮”的环境行为和毒理学提出了潜在的研究方向 (Clergé 等,2019 年)。

药理学重要性

具有特定结构基序的化合物的合成和表征,例如“6H-苯并[c]色满-6-酮”,提供了对结构相关化合物的药理学意义的见解。这些研究为“3-氟二苯并[b,e]氧杂菲-11(6H)-酮”等化合物的合成策略和药物化学应用提供了信息,可能指导对其合成和治疗潜力的研究 (Mazimba,2016 年)。

属性

IUPAC Name |

3-fluoro-6H-benzo[c][1]benzoxepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO2/c15-10-5-6-12-13(7-10)17-8-9-3-1-2-4-11(9)14(12)16/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAIXEGWNRZEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454325 | |

| Record name | 3-fluorodibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorodibenz[b,e]oxepin-11(6H)-one | |

CAS RN |

114312-48-0 | |

| Record name | 3-fluorodibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)

![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)

![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)